molecular formula C8H21NO7P2 B601725 Unii-5LF6nwt3PF CAS No. 905808-25-5

Unii-5LF6nwt3PF

Cat. No.: B601725
CAS No.: 905808-25-5
M. Wt: 305.21
InChI Key:
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Description

Unii-5LF6nwt3PF is a unique chemical compound identified by its Unique Ingredient Identifier (UNII) code. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-5LF6nwt3PF typically involves a series of chemical reactions that require precise control over reaction conditions such as temperature, pressure, and pH. The specific synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

    Direct Synthesis: This involves the direct combination of precursor chemicals under controlled conditions to form this compound.

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, ensuring higher yields and purity.

    Solvent-Based Methods: Employing solvents to dissolve reactants and facilitate the reaction process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. Key steps in the industrial production process include:

    Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification and Isolation: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Unii-5LF6nwt3PF undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the gain of electrons, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms.

Scientific Research Applications

Unii-5LF6nwt3PF has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Unii-5LF6nwt3PF involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Properties

IUPAC Name

[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO7P2/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFICJMZEPGYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905808-25-5
Record name (1-Hydroxy-3-(pentylamino)propane-1,1-diyl)bis(phosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905808255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-HYDROXY-3-(PENTYLAMINO)PROPANE-1,1-DIYL)BIS(PHOSPHONIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LF6NWT3PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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